molecular formula C18H18Cl2N2O4S B11165504 2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B11165504
M. Wt: 429.3 g/mol
InChI Key: BOOVWMVWRSNDEJ-UHFFFAOYSA-N
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Description

2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with a unique structure that includes dichlorobenzamide and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps One common method starts with the chlorination of benzamide to introduce the dichloro groupsThe final step involves the sulfonation of the phenyl ring to attach the sulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The dichloro groups and sulfamoyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydrofuran-2-ylmethyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
  • 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
  • 2,6-dichloro-4-(trifluoromethyl)phenyl hydrazine

Uniqueness

What sets 2,6-dichloro-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H18Cl2N2O4S

Molecular Weight

429.3 g/mol

IUPAC Name

2,6-dichloro-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H18Cl2N2O4S/c19-15-4-1-5-16(20)17(15)18(23)22-12-6-8-14(9-7-12)27(24,25)21-11-13-3-2-10-26-13/h1,4-9,13,21H,2-3,10-11H2,(H,22,23)

InChI Key

BOOVWMVWRSNDEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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